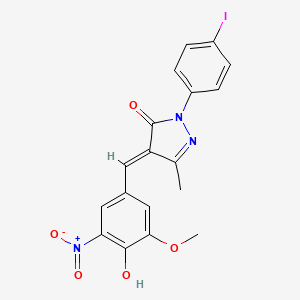![molecular formula C19H20ClN3O4 B6112757 N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B6112757.png)
N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide, commonly known as CNB-001, is a novel drug compound that has shown promising results in various scientific research studies.
Mechanism of Action
CNB-001 exerts its pharmacological effects through multiple mechanisms of action. It acts as a free radical scavenger, reducing oxidative stress and protecting cells from damage. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting tissue repair. Additionally, CNB-001 induces apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in scientific research studies. It reduces oxidative stress and inflammation, protects neurons from damage, promotes tissue repair, induces apoptosis in cancer cells, and inhibits the growth of cancer cells. Additionally, CNB-001 has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of CNB-001 is its broad range of pharmacological activities, making it a potential therapeutic agent for various diseases. Additionally, CNB-001 has shown to have low toxicity and high bioavailability, making it a safe and effective drug compound. However, one of the limitations of CNB-001 is its high cost of synthesis, making it difficult to produce in large quantities for clinical trials.
Future Directions
There are several future directions for CNB-001 research, including clinical trials for neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for CNB-001. Furthermore, studies are needed to investigate the potential drug-drug interactions and side effects of CNB-001 when used in combination with other drugs. Finally, research is needed to explore the potential of CNB-001 as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, CNB-001 is a novel drug compound that has shown promising results in various scientific research studies. It has a broad range of pharmacological activities, including neuroprotection, anti-inflammatory, and anti-cancer activities. CNB-001 exerts its pharmacological effects through multiple mechanisms of action, including free radical scavenging, inhibition of pro-inflammatory cytokines, and induction of apoptosis in cancer cells. While CNB-001 has several advantages, such as low toxicity and high bioavailability, it also has limitations, such as high cost of synthesis. Further research is needed to determine the optimal dosage and administration route for CNB-001 and to investigate its potential as a therapeutic agent for other diseases.
Synthesis Methods
CNB-001 is synthesized through a multistep process involving the reaction of 2-chloro-4-nitroaniline with 3-(2-ethylbutanoylamino)benzoic acid. The resulting product is then purified through recrystallization to obtain CNB-001 in its pure form.
Scientific Research Applications
CNB-001 has been extensively studied in various scientific research applications, including neuroprotection, anti-inflammatory, and anti-cancer activities. In neuroprotection studies, CNB-001 has shown to protect neurons from oxidative stress and inflammation-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory studies, CNB-001 has demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In anti-cancer studies, CNB-001 has shown to induce apoptosis and inhibit the growth of cancer cells, making it a potential therapeutic agent for various types of cancer.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(2-ethylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-3-12(4-2)18(24)21-14-7-5-6-13(10-14)19(25)22-17-9-8-15(23(26)27)11-16(17)20/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSTVHDAJFXRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6112680.png)
![1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B6112694.png)

![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112720.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
![6-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6112738.png)
![5-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B6112744.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)
![N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B6112765.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6112772.png)
![1-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}cyclobutanecarboxamide](/img/structure/B6112781.png)